molecular formula C13H26N2O3 B1431659 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine CAS No. 1227266-85-4

4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine

Cat. No.: B1431659
CAS No.: 1227266-85-4
M. Wt: 258.36 g/mol
InChI Key: MJKLEGVAKIELCB-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound features a methoxy group, a methyl group, and a tert-butoxycarbonyl (Boc) protected methylamino group, which makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Methoxylation: Introduction of the methoxy group at the 4-position of the piperidine ring.

    Methylation: Methylation of the nitrogen atom to form 1-methyl piperidine.

    Boc Protection: Introduction of the Boc-protected methylamino group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

  • Use of specific catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions to ensure high yield and purity.
  • Efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the Boc-protected amino group to a free amine.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxy-1-methyl-4-oxo-piperidine.

    Reduction: Formation of 4-methoxy-1-methyl-4-amino piperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The methoxy and methyl groups may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-methyl piperidine: Lacks the Boc-protected amino group.

    1-Methyl-4-(N-Boc)-methylamino piperidine: Lacks the methoxy group.

    4-Methoxy-4-(N-Boc)-methylamino piperidine: Lacks the methyl group on the nitrogen atom.

Uniqueness

4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine is unique due to the presence of all three functional groups (methoxy, methyl, and Boc-protected amino), which confer specific chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[(4-methoxy-1-methylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)14-10-13(17-5)6-8-15(4)9-7-13/h6-10H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKLEGVAKIELCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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